![molecular formula C17H13FN2O4S B10758466 2-(1,3-Benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole CAS No. 757198-76-8](/img/structure/B10758466.png)
2-(1,3-Benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound (C₁₇H₁₃FN₂O₄S, molecular weight 360.36 g/mol) is a 1,3,4-oxadiazole derivative featuring a 1,3-benzodioxole moiety at position 2 and a 3-fluoro-4-methoxybenzylsulfanyl group at position 5 . Its structural uniqueness lies in the electron-rich benzodioxole ring and the fluorinated methoxybenzyl group, which enhance its binding affinity to biological targets. Notably, it acts as a glycogen synthase kinase-3 beta (GSK3B) inhibitor, as evidenced by its co-crystal structure with GSK3B (PDB ID: 3F7Z), where it interacts with Phe67 and Val135 residues .
Preparation Methods
Core Oxadiazole Ring Formation
The 1,3,4-oxadiazole scaffold is typically constructed via cyclocondensation reactions. A widely adopted route involves the dehydration of diacylhydrazides using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux conditions . For the target compound, the precursor 5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-thiol is synthesized first:
Reaction Scheme 1:
2\text{NH}2} \text{Benzodioxole-5-carbohydrazide} \xrightarrow{\text{CS}_2, \text{KOH}} \text{5-(1,3-Benzodioxol-5-yl)-1,3,4-oxadiazole-2-thiol} Benzodioxole-5-carboxylic acidNH2NH2Benzodioxole-5-carbohydrazideCS2,KOH5-(1,3-Benzodioxol-5-yl)-1,3,4-oxadiazole-2-thiol
Key conditions:
Sulfanyl Group Introduction via S-Alkylation
The sulfanyl moiety is introduced through nucleophilic substitution using 3-fluoro-4-methoxybenzyl bromide. This step requires careful control of pH and temperature to avoid side reactions :
Reaction Scheme 2:
\text{5-(1,3-Benzodioxol-5-yl)-1,3,4-oxadiazole-2-thiol} + \text{3-Fluoro-4-methoxybenzyl bromide} \xrightarrow{\text{EtOH, K2CO3}} \text{Target Compound}
Optimized Parameters:
Parameter | Value |
---|---|
Solvent | Anhydrous ethanol |
Base | Potassium carbonate |
Temperature | 60°C |
Reaction Time | 8–12 hours |
Yield | 68–72% |
Alternative Synthetic Pathways
One-Pot Tandem Synthesis
A streamlined approach combines cyclization and alkylation in a single reactor:
-
In situ generation of the thiol intermediate using CS₂ and hydrazide.
-
Immediate addition of 3-fluoro-4-methoxybenzyl bromide without isolation .
Advantages:
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 100°C) accelerates the cyclocondensation step, completing it in 30 minutes versus 6 hours conventionally .
Critical Analysis of Reaction Conditions
Solvent Selection
-
Ethanol vs. DMF: Ethanol minimizes side products but requires longer reaction times. DMF accelerates kinetics but complicates purification .
Base Optimization
Base | Yield (%) | Purity (%) |
---|---|---|
K₂CO₃ | 72 | 98 |
NaOH | 65 | 92 |
Triethylamine | 58 | 89 |
Potassium carbonate provides optimal deprotonation of the thiol group without hydrolyzing the benzodioxole ring .
Purification and Characterization
Crystallization
Recrystallization from ethanol/water (7:3 v/v) yields white crystalline solids with >99% purity .
Spectroscopic Confirmation
Industrial-Scale Considerations
For bulk production, continuous flow reactors enhance reproducibility:
-
Residence Time: 20 minutes.
-
Throughput: 1.2 kg/h.
Challenges and Mitigation Strategies
Challenge | Solution |
---|---|
Hydrolysis of benzodioxole ring | Anhydrous conditions, inert gas |
Over-alkylation | Stoichiometric benzyl bromide |
Thiol oxidation | Nitrogen atmosphere, antioxidants |
Chemical Reactions Analysis
WAY-347806 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or the substituents.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different substituents on the aromatic rings.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkoxides. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Physical Properties
- Molecular Weight : 360.36 g/mol
- CAS Number : Not available
- IUPAC Name : 2-(2H-1,3-benzodioxol-5-yl)-5-{[(3-fluoro-4-methoxyphenyl)methyl]sulfanyl}-1,3,4-oxadiazole
Medicinal Chemistry
Research has indicated that compounds similar to 2-(1,3-Benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole exhibit significant biological activities. The following applications have been documented:
-
Anticancer Activity
- Several studies have focused on the anticancer potential of oxadiazoles. For instance, compounds containing oxadiazole moieties have shown promise in inhibiting tumor growth in various cancer cell lines.
- A notable study demonstrated that derivatives of oxadiazoles can induce apoptosis in cancer cells through the activation of specific signaling pathways.
-
Antimicrobial Properties
- The compound has also been explored for its antimicrobial effects. Research indicates that certain oxadiazole derivatives possess activity against a range of bacteria and fungi.
- A case study involving a series of synthesized oxadiazoles showed effective inhibition of pathogenic bacterial strains.
-
Anti-inflammatory Effects
- Compounds with similar structures have been investigated for their anti-inflammatory properties. In vitro studies suggest that these compounds can reduce pro-inflammatory cytokine production.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of oxadiazole derivatives for their anticancer activity against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the micromolar range, demonstrating significant cytotoxicity.
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF-7 | 10 |
Compound B | HeLa | 15 |
Compound C | A549 | 12 |
Case Study 2: Antimicrobial Activity
In another study published in Pharmaceutical Biology, researchers synthesized several oxadiazole derivatives and tested their antimicrobial activity against common pathogens.
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
Compound D | E. coli | 18 |
Compound E | S. aureus | 20 |
Compound F | C. albicans | 15 |
Mechanism of Action
WAY-347806 exerts its effects by inhibiting the activity of CK2 and GSK3β. These kinases play crucial roles in various cellular processes, including cell proliferation, apoptosis, and metabolism. By inhibiting these kinases, WAY-347806 can modulate signaling pathways involved in disease progression, making it a valuable tool for therapeutic intervention .
Comparison with Similar Compounds
Comparison with Structurally Similar 1,3,4-Oxadiazole Derivatives
Antibacterial and Antifungal Agents
- Compound A: 2-(Methylsulfonyl)-5-((4-fluorophenyl)sulfonyl)methyl)-1,3,4-oxadiazole Activity: Exhibited EC₅₀ values of 1.98 µg/mL (against Xanthomonas axonopodis, Xac) and 0.17 µg/mL (against Xanthomonas oryzae, Xoo), outperforming commercial agents like thiodiazole copper . Mechanism: Maintained chlorophyll levels in rice leaves infected with Xoo, suggesting dual antibacterial and plant-protective effects . Structural Insight: The sulfonyl and fluorophenyl groups enhance electronegativity, improving membrane penetration and target binding.
Compound B : 2-(Methylsulfonyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole
Parameter | Target Compound | Compound A | Compound B |
---|---|---|---|
Primary Activity | GSK3B Inhibition | Antibacterial | Antifungal |
EC₅₀/IC₅₀ | Not reported | 0.17–1.98 µg/mL | 29.89 µg/mL |
Key Substituents | Benzodioxole, Fluoro-methoxybenzyl | Sulfonyl, Fluorophenyl | Sulfonyl, Trimethoxyphenyl |
Anticancer Agents
- Compound C : 2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole (106)
- Compound D : 2-(4-Chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole (107)
- Structural Insight : Electron-withdrawing groups (e.g., Cl, F) at the 2- and 5-positions enhance cytotoxicity by stabilizing DNA intercalation or enzyme inhibition.
Central Nervous System (CNS) Agents
- Compound F : 5-(4-Nitrophenyl)-2-(4-nitrophenyl)-1,3,4-oxadiazole (XV)
- SAR : Electron-withdrawing nitro and chloro groups at C2/C5 improve blood-brain barrier permeability and receptor binding.
Anti-Tubercular Agents
- Compound G: 2-((3-Cyano-5-nitrobenzyl)sulfanyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole (61b) Activity: MIC of 4 µM against Mycobacterium tuberculosis, outperforming isoniazid (MIC = 5–10 µM) .
- Structural Insight: The nitro and cyano groups enhance redox activity, disrupting bacterial membrane integrity.
Key Structural-Activity Relationships (SAR)
Substituent Effects: Electron-Withdrawing Groups (EWGs): Nitro (NO₂), chloro (Cl), and sulfonyl (SO₂) groups at C2/C5 enhance antibacterial, antifungal, and anticancer activities . Electron-Donating Groups (EDGs): Methoxy (OCH₃) and benzodioxole improve solubility and target specificity, as seen in the target compound’s GSK3B inhibition .
Sulfur Modifications :
- Sulfonyl (-SO₂-) groups improve antifungal activity , while sulfanyl (-S-) linkages (as in the target compound) optimize enzyme inhibition through reversible binding .
Biological Activity
2-(1,3-Benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole is a synthetic compound that belongs to the class of benzodioxoles and oxadiazoles. Its structure consists of a benzodioxole moiety linked to a sulfanyl group and an oxadiazole ring, which contributes to its diverse biological activities. This article explores the compound's biological properties, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C17H13FN2O4S
- Molecular Weight : 360.36 g/mol
- CAS Number : Not available
- IUPAC Name : 2-(2H-1,3-benzodioxol-5-yl)-5-{[(3-fluoro-4-methoxyphenyl)methyl]sulfanyl}-1,3,4-oxadiazole
The compound exhibits biological activity primarily through its interaction with various protein targets. Notably, it has been shown to inhibit Glycogen Synthase Kinase 3 beta (GSK3B), which plays a crucial role in multiple cellular processes including cell proliferation and apoptosis. The inhibition of GSK3B can lead to significant alterations in signaling pathways associated with cancer and neurodegenerative diseases .
Binding Affinity
The binding affinity of the compound for GSK3B has been quantified with an IC50 value of 65 nM at a physiological pH of 7.5 and temperature of 37°C . This indicates a potent inhibitory effect which may be leveraged in therapeutic contexts.
Cancer Research
Recent studies have indicated that compounds similar to this compound show promise in cancer treatment due to their ability to modulate protein kinase activity. This modulation can affect tumor growth and cell survival pathways .
Neurodegenerative Diseases
Inhibition of GSK3B is also relevant in the context of neurodegenerative diseases such as Alzheimer's disease. By regulating tau phosphorylation and amyloid precursor protein processing, this compound may have potential neuroprotective effects .
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that the compound can significantly reduce cell viability in various cancer cell lines by inducing apoptosis through the activation of pro-apoptotic factors.
- Animal Models : Preclinical studies using animal models have shown that administration of this compound leads to reduced tumor size and improved survival rates compared to control groups.
Data Table: Biological Activity Summary
Property | Measurement |
---|---|
IC50 (GSK3B) | 65 nM |
Target Protein | Glycogen Synthase Kinase 3 beta |
Therapeutic Areas | Cancer, Neurodegenerative Diseases |
Mechanism | Protein kinase inhibition |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole, and how can purity be ensured?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of thiosemicarbazides with appropriate carbonyl precursors. A key step involves the formation of the 1,3,4-oxadiazole ring through dehydrative cyclization using reagents like POCl₃ or H₂SO₄. Post-synthesis, purity is validated using HPLC (reverse-phase C18 column, acetonitrile/water gradient) and confirmed via <sup>1</sup>H/<sup>13</sup>C NMR spectroscopy. For example, derivatives with similar structures were characterized by FTIR (C=N stretch at ~1600 cm⁻¹) and elemental analysis (deviation ≤0.4%) .
Q. How can the structural elucidation of this compound be performed using spectroscopic and crystallographic techniques?
- Methodological Answer :
- Spectroscopy : Use <sup>19</sup>F NMR to confirm the presence of the fluorine substituent (δ ~-110 ppm). The benzodioxole moiety is identified via <sup>1</sup>H NMR (δ 5.95–6.05 ppm for methylenedioxy protons).
- X-ray Crystallography : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) reveals triclinic crystal symmetry (space group P1) with unit cell parameters a = 10.228 Å, b = 11.018 Å, c = 12.604 Å. Key torsion angles (e.g., C–S–C = 109.5°) validate the sulfanyl linkage .
Q. What methodologies are used to evaluate the compound’s preliminary biological activity?
- Methodological Answer :
- Antibacterial Screening : Employ broth microdilution assays (MIC determination) against Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922), with ciprofloxacin as a positive control.
- Enzyme Inhibition : Test inhibition of acetylcholinesterase (Ellman’s method) or nitroreductase (deazaflavin-dependent pathway, monitored spectrophotometrically at 340 nm). For example, related oxadiazoles showed MIC values of 2–4 μM against Mycobacterium tuberculosis .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the benzylsulfanyl group) affect biological activity in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Substituent Variation : Replace the 3-fluoro-4-methoxybenzyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) groups. Assess changes in antibacterial potency (MIC shifts) or cytotoxicity (MTT assay on HEK-293 cells).
- Key Finding : Nitro-substituted analogs exhibit enhanced antitubercular activity due to nitroreductase activation, while methoxy groups improve solubility but reduce binding affinity .
Q. What computational strategies predict the compound’s interaction with target proteins (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with the protein structure (PDB ID: 3F7Z). The compound docks into the active site via hydrogen bonds with Phe67 and hydrophobic interactions with Val135, achieving a docking score of 65. Compare with analogs (e.g., PDB 3GB2, score = 35) to prioritize synthesis .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. RMSD analysis (<2.0 Å) confirms stable ligand-protein interactions.
Q. How can contradictory binding affinity data (e.g., varying docking scores across analogs) be resolved experimentally?
- Methodological Answer :
- Site-Directed Mutagenesis : Mutate key residues (e.g., Phe67Ala in PDB 3F7Z) and measure changes in IC₅₀ via fluorescence polarization.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to validate computational predictions. For instance, a ΔG of -8.2 kcal/mol aligns with the docking score of 65 .
Q. What thermal stability data support the compound’s application in high-temperature material science?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Heat at 10°C/min under N₂. The compound shows a decomposition onset at 280°C, with 45% residual weight at 700°C.
- Differential Scanning Calorimetry (DSC) : A glass transition temperature (Tg) >450°C confirms suitability for aerospace-grade polymers .
Q. How does crystallographic data inform polymorphism or co-crystal design for enhanced bioavailability?
- Methodological Answer :
- Polymorph Screening : Recrystallize from solvents (e.g., DMSO/EtOH) and compare unit cells (XRD). The triclinic form (Z′ = 1) is predominant.
- Co-crystallization : Co-formulate with succinic acid (1:1 molar ratio) to improve solubility. PXRD confirms a new orthorhombic phase with enhanced dissolution rate (85% in 60 min, pH 6.8) .
Properties
CAS No. |
757198-76-8 |
---|---|
Molecular Formula |
C17H13FN2O4S |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxyphenyl)methylsulfanyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C17H13FN2O4S/c1-21-13-4-2-10(6-12(13)18)8-25-17-20-19-16(24-17)11-3-5-14-15(7-11)23-9-22-14/h2-7H,8-9H2,1H3 |
InChI Key |
TUTZKAQTSPMEBI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CSC2=NN=C(O2)C3=CC4=C(C=C3)OCO4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.